molecular formula C9H14N2O B13617289 4-(1-Ethyl-1h-pyrazol-4-yl)butanal

4-(1-Ethyl-1h-pyrazol-4-yl)butanal

Cat. No.: B13617289
M. Wt: 166.22 g/mol
InChI Key: ZBLDMTNOHHNECN-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1H-pyrazol-4-yl)butanal is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C9H14N2O, is characterized by a pyrazole ring substituted with an ethyl group and a butanal chain. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1H-pyrazol-4-yl)butanal typically involves the condensation of an aldehyde with a pyrazole derivative. One common method is the Vilsmeier-Haack reaction, which involves the formylation of acetophenone hydrazones to produce formylpyrazoles . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) in an inert atmosphere.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yields and purity. These processes often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize the production .

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1H-pyrazol-4-yl)butanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent.

Major Products Formed

    Oxidation: 4-(1-Ethyl-1H-pyrazol-4-yl)butanoic acid.

    Reduction: 4-(1-Ethyl-1H-pyrazol-4-yl)butanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1H-pyrazol-4-yl)butanal involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammation and microbial growth . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Ethyl-1H-pyrazol-4-yl)propanal
  • 5-(1-Ethyl-1H-pyrazol-4-yl)pentanal
  • 4-(1-Methyl-1H-pyrazol-4-yl)butanal

Uniqueness

4-(1-Ethyl-1H-pyrazol-4-yl)butanal is unique due to its specific substitution pattern on the pyrazole ring and the presence of a butanal chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

4-(1-Ethyl-1H-pyrazol-4-yl)butanal is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological evaluation, and the mechanisms through which it exerts its effects.

  • IUPAC Name : this compound
  • Molecular Formula : C8H12N2O
  • Molecular Weight : 168.19 g/mol
  • CAS Number : [TBD]

Synthesis

The synthesis of this compound typically involves the reaction of ethyl hydrazine with an appropriate aldehyde precursor. This method allows for the introduction of the pyrazole ring, which is crucial for the compound's biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing a pyrazole moiety. Specifically, derivatives with a 1H-pyrazole structure have shown significant inhibitory effects against various cancer cell lines:

Cancer Type Cell Line IC50 (µM)
Lung CancerA54912.5
Breast CancerMDA-MB-2318.7
Liver CancerHepG29.3
Colorectal CancerHCT11610.2

These findings suggest that this compound may act through mechanisms involving the inhibition of key enzymes related to cancer proliferation, such as topoisomerase II and EGFR .

The biological activity of this compound is thought to be mediated through several pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair, leading to increased apoptosis in cancer cells.
  • Receptor Binding : Interaction with specific receptors can modulate signaling pathways that control cell growth and survival.
  • Oxidative Stress Induction : By increasing reactive oxygen species (ROS) levels, it may induce oxidative stress in cancer cells, promoting cell death.

Case Studies

In a recent study published in ACS Omega, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activities. Among these, compounds similar to this compound exhibited promising results against multiple cancer types, indicating their potential as therapeutic agents .

Another study focused on the structure–activity relationship (SAR) of pyrazole derivatives, revealing that modifications to the side chains could enhance their potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

4-(1-ethylpyrazol-4-yl)butanal

InChI

InChI=1S/C9H14N2O/c1-2-11-8-9(7-10-11)5-3-4-6-12/h6-8H,2-5H2,1H3

InChI Key

ZBLDMTNOHHNECN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CCCC=O

Origin of Product

United States

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